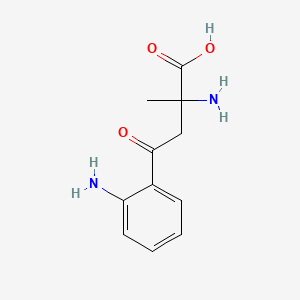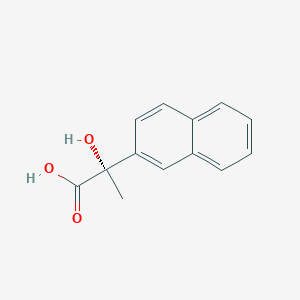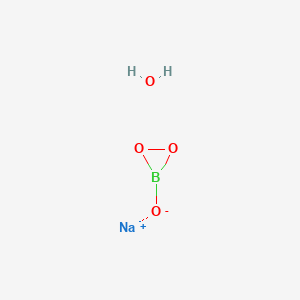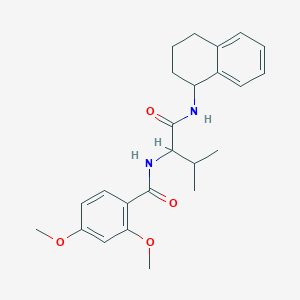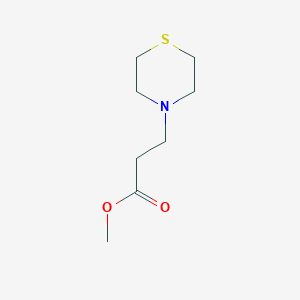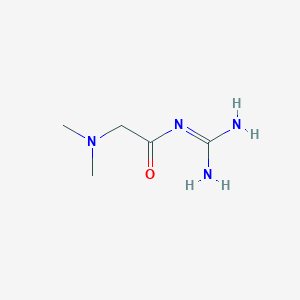
Acetamide,N-(aminoiminomethyl)-2-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is a chemical compound with a complex structure that includes both amide and guanidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- can be achieved through multiple synthetic routes. One common method involves the reaction of acetamide with guanidine derivatives under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds and materials .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and interact with proteins and nucleic acids makes it a candidate for drug design and molecular biology studies .
Medicine
In medicine, Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new pharmaceuticals for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A related compound with similar solvent properties but lacking the guanidine group.
Uniqueness
Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is unique due to its combination of amide and guanidine functional groups.
Propriétés
Formule moléculaire |
C5H12N4O |
|---|---|
Poids moléculaire |
144.18 g/mol |
Nom IUPAC |
N-(diaminomethylidene)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C5H12N4O/c1-9(2)3-4(10)8-5(6)7/h3H2,1-2H3,(H4,6,7,8,10) |
Clé InChI |
WUWSSNMATXNPNU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


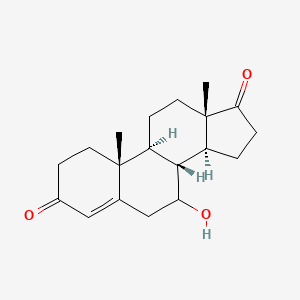


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)



